Benzoic acid, 4-(6-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-
Description
Systematic IUPAC Name Derivation
The IUPAC name follows a hierarchical approach:
- Parent structure identification : The core is 1H-pyrrolo[2,3-b]pyridine, a bicyclic system formed by fusing a pyrrole ring (positions 1–5) with a pyridine ring (positions 2–6, 3–7).
- Substituent numbering :
- Chloro (-Cl) at position 6 (pyridine ring)
- Cyano (-CN) at position 3 (pyrrole ring)
- Benzoic acid (-C₆H₄COOH) at position 1 (nitrogen-linked)
- Assembly :
- Prefixes: "6-chloro-3-cyano" for substituents on the pyrrolopyridine core
- Suffix: "1-yl" indicates substitution at position 1
- Benzoic acid modifier: "4-(...-1-yl)benzoic acid" specifies the attachment point on the benzene ring
Systematic IUPAC Name :
4-[6-Chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl]benzoic acid
| Component | Position | Role |
|---|---|---|
| Pyrrolo[2,3-b]pyridine | Core | Bicyclic scaffold |
| Chloro | 6 | Pyridine substituent |
| Cyano | 3 | Pyrrole substituent |
| Benzoic acid | 4 | Benzene ring substituent |
Alternative Naming Conventions in Heterocyclic Chemistry
- Azaindole-based : Described as 4-(6-chloro-3-cyano-7-azaindol-1-yl)benzoic acid, using "7-azaindole" for pyrrolo[2,3-b]pyridine.
- Fusion descriptor : "1H-pyrrolo[2,3-b]pyridine" emphasizes the ring fusion pattern (pyrrole C2–C3 bonded to pyridine C3–C4).
- Trivial names : Early literature may use "6-chloro-3-cyano-pyrrolopyridine benzoate," though this lacks IUPAC compliance.
Properties
Molecular Formula |
C15H8ClN3O2 |
|---|---|
Molecular Weight |
297.69 g/mol |
IUPAC Name |
4-(6-chloro-3-cyanopyrrolo[2,3-b]pyridin-1-yl)benzoic acid |
InChI |
InChI=1S/C15H8ClN3O2/c16-13-6-5-12-10(7-17)8-19(14(12)18-13)11-3-1-9(2-4-11)15(20)21/h1-6,8H,(H,20,21) |
InChI Key |
UWFPXDDGJZSEPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C=C(C3=C2N=C(C=C3)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(6-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and stringent quality control measures ensures the consistency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(6-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups .
Scientific Research Applications
Benzoic acid, 4-(6-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(6-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- involves its interaction with specific molecular targets, such as fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound can inhibit their activity, which is crucial in various cellular processes, including cell proliferation and migration. This inhibition can lead to the suppression of tumor growth and metastasis in cancer research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(a) Benzoic Acid, 4-(5-Chloro-1H-Pyrrolo[2,3-b]Pyridin-1-Yl)-, Ethyl Ester (CAS: 934290-88-7)
- Key Difference : Replacement of the carboxylic acid (-COOH) with an ethyl ester (-COOEt).
- Impact :
(b) 6-Benzyl-3-[(6-Chloropyridine)carboxamido]Pyrazolo[3,4-b]Pyridine-2-Thione
- Key Differences :
- Core Structure : Pyrazolo[3,4-b]pyridine instead of pyrrolo[2,3-b]pyridine.
- Substituents : Thione (-C=S) and benzyl groups.
- Pyrazolo cores are associated with kinase inhibition, whereas pyrrolopyridines are more common in adenosine receptor modulation .
Substituent Position Isomerism
The position of substituents significantly alters physicochemical and biological properties. For example:
- Chlorine at Position 5 vs. 6: The compound in focus (5-chloro) may exhibit different electronic effects compared to hypothetical 6-chloro isomers. No direct evidence for 6-chloro analogs is available in the provided data, highlighting a research gap .
Heterocyclic Core Modifications
(a) Pyrido[4,3-d]Pyrimidines (e.g., CAS 778574-06-4)
- Core Structure : Pyrido[4,3-d]pyrimidine with a benzyl group.
- Key Differences :
- Biological Relevance : Pyridopyrimidines are often explored as kinase inhibitors (e.g., EGFR, VEGFR), whereas pyrrolopyridines are studied for antiviral activity .
(b) Pyrrolo[3,4-d]Pyrimidines (e.g., CAS 1256353-14-6)
- Core Structure : Pyrrolo[3,4-d]pyrimidine with an amine group.
- Impact: The amine group at position 2 increases basicity, favoring interactions with acidic residues in enzyme active sites . Reduced steric hindrance compared to the cyano-substituted pyrrolopyridine in the parent compound .
Data Table: Structural and Functional Comparisons
Biological Activity
Benzoic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory effects. Among these compounds, Benzoic acid, 4-(6-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- (CAS Number 934610-55-6) has shown potential in various biological assays. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula for Benzoic acid, 4-(6-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- is with a molecular weight of approximately 297.696 g/mol. The compound features a benzoic acid moiety substituted with a pyrrolopyridine derivative, which is critical for its biological activity.
Anticancer Activity
The compound's anticancer potential can be inferred from studies on structurally related compounds. For example, certain benzenesulfonamide derivatives exhibited significant inhibition against carbonic anhydrase IX (CA IX), which is often overexpressed in tumors . These derivatives induced apoptosis in cancer cell lines such as MDA-MB-231 by increasing annexin V-FITC positive cells significantly . Although direct studies on Benzoic acid, 4-(6-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- are not available, its structural characteristics may confer similar anticancer properties.
Mechanistic Insights
The biological activity of benzoic acid derivatives often involves interactions with specific enzymes or receptors. For instance:
- Carbonic Anhydrase Inhibition : Compounds that inhibit CA IX can disrupt tumor growth and metastasis .
- Apoptosis Induction : The ability to induce apoptosis in cancer cells suggests that similar mechanisms could be at play for Benzoic acid, 4-(6-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- through modulation of apoptotic pathways.
Case Studies
While specific case studies directly involving Benzoic acid, 4-(6-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- are scarce, the following relevant findings can be summarized:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
